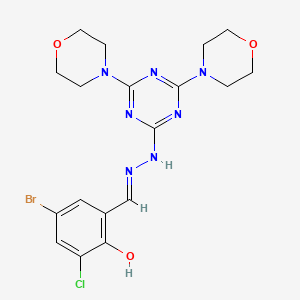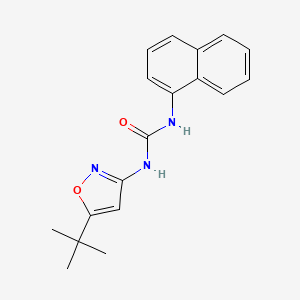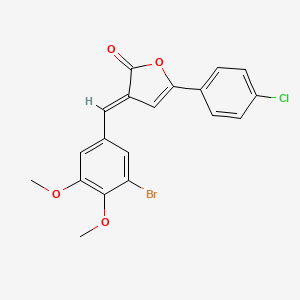![molecular formula C17H14BrF3N2O2S B6121909 3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6121909.png)
3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is not fully understood. However, it is believed to interact with ROS through its thioamide group, leading to the formation of a fluorescent adduct.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide have not been extensively studied. However, it has been shown to be non-toxic to cells at low concentrations, making it a promising tool for studying oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in laboratory experiments is its selectivity for ROS. This makes it a useful tool for studying oxidative stress in cells. However, one limitation is its relatively low fluorescence intensity, which may limit its sensitivity in some applications.
Orientations Futures
There are several future directions for research on 3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of more sensitive fluorescent probes for the detection of ROS in cells. Another area of interest is the use of this compound in the development of new drugs for the treatment of oxidative stress-related diseases. Additionally, further studies on the biochemical and physiological effects of this compound are needed to fully understand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been achieved using various methods. One of the most common methods involves the reaction of 3-bromo-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(trifluoromethyl)aniline to form the desired product. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
Applications De Recherche Scientifique
3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has been shown to selectively react with ROS and emit fluorescence, making it a useful tool for studying oxidative stress in cells.
Propriétés
IUPAC Name |
3-bromo-4-ethoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF3N2O2S/c1-2-25-14-8-7-10(9-12(14)18)15(24)23-16(26)22-13-6-4-3-5-11(13)17(19,20)21/h3-9H,2H2,1H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQQUTGONAUKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-ethoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6121827.png)
![2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6121833.png)

![2-(1-methyl-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6121854.png)
![1-allyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6121863.png)

![2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide](/img/structure/B6121879.png)
![isopropyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6121884.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6121897.png)
![2-methyl-5-[(3-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6121902.png)

![N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B6121925.png)
![7-chloro-3,5-dimethyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6121931.png)
![1-(2-chlorobenzyl)-N-methyl-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6121939.png)